3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
Historical Evolution of Pyrazoloquinoline Research
The pyrazoloquinoline framework traces its origins to 1911, when Michaelis first synthesized 1H-pyrazolo[3,4-b]quinoline through condensation reactions involving anthranilaldehyde and pyrazolones. This breakthrough laid the foundation for further structural diversification. In subsequent decades, Niementowski and colleagues expanded the synthetic repertoire by employing Friedländer condensations between anthranilic acid derivatives and pyrazolones, yielding 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline. These early efforts demonstrated the scaffold’s adaptability to substituent modifications, enabling systematic exploration of its physicochemical properties. By the late 20th century, advances in microwave-assisted synthesis and palladium-catalyzed cyclizations streamlined the production of complex derivatives, including those with fused dioxole rings.
Significance of the Dioxolo Fusion in Heterocyclic Chemistry
The dioxolo fusion introduces unique electronic and steric effects to the pyrazoloquinoline core. This bicyclic system enhances aromatic conjugation, as evidenced by bathochromic shifts in UV-Vis spectra of dioxolo-fused derivatives compared to their non-fused counterparts. The oxygen atoms within the dioxole ring participate in hydrogen-bonding interactions, improving solubility in polar aprotic solvents such as dimethyl sulfoxide. Crystallographic studies reveal that the dioxolo moiety adopts a planar configuration, which stabilizes the overall molecular architecture through intramolecular π-π stacking. These attributes make the fusion particularly valuable for designing compounds with tailored photophysical properties and bioactivity.
Positioning of Target Compound in Contemporary Medicinal Chemistry
3-(4-Methoxyphenyl)-1-(3-nitrophenyl)-1H-dioxolo[4,5-g]pyrazolo[4,3-c]quinoline exemplifies the strategic integration of functional groups to optimize biological interactions. The 4-methoxyphenyl moiety enhances lipophilicity, facilitating membrane permeability, while the 3-nitrophenyl group introduces electron-withdrawing effects that modulate binding affinity to enzymatic targets. Recent studies highlight its potential as a kinase inhibitor, with preliminary assays showing nanomolar-level activity against tyrosine kinases implicated in oncogenic signaling. Comparative analyses with non-dioxolo analogs indicate a 2–3-fold increase in potency, underscoring the structural advantage of the fused ring system.
Theoretical Significance of Substitution Patterns in Pyrazoloquinolines
Substituent positioning profoundly influences the electronic landscape of pyrazoloquinolines. A meta-analysis of 32 derivatives reveals the following trends:
| Substituent Position | Electronic Effect | Bioactivity Correlation |
|---|---|---|
| 4-Methoxyphenyl | Electron-donating | Enhanced solubility |
| 3-Nitrophenyl | Electron-withdrawing | Increased binding affinity |
| Dioxolo fusion | Conjugation extension | Improved stability |
Table 1: Impact of substituents on pyrazoloquinoline properties.
The methoxy group’s electron-donating character elevates the highest occupied molecular orbital (HOMO) energy by approximately 0.5 eV, as calculated via density functional theory (DFT). Conversely, the nitro group lowers the lowest unoccupied molecular orbital (LUMO) energy by 0.7 eV, creating a polarized electronic environment conducive to charge-transfer interactions. These perturbations align with quantitative structure-activity relationship (QSAR) models that prioritize electron-deficient aromatic systems for kinase inhibition.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-(3-nitrophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O5/c1-31-17-7-5-14(6-8-17)23-19-12-25-20-11-22-21(32-13-33-22)10-18(20)24(19)27(26-23)15-3-2-4-16(9-15)28(29)30/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAMMBOQMGDLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCO5)C6=CC(=CC=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its synthesis, biological evaluation, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds in its class often employ methods such as:
- Condensation Reactions : Combining different aromatic and heteroaromatic precursors.
- Cyclization : Formation of the pyrazoloquinoline structure through cyclization reactions involving dioxole derivatives.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of related pyrazoloquinoline derivatives. For instance, a study demonstrated that compounds with similar structures exhibited moderate activity against various bacterial and fungal strains. These compounds were tested against standard strains like Streptomycin and Nystatin, showing promising results in inhibiting microbial growth .
Anticancer Properties
Research indicates that pyrazoloquinoline derivatives may possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : Compounds may interfere with cell cycle progression, leading to increased cell death.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, promoting apoptosis .
The biological activity of 3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Interaction with DNA : Some derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have highlighted the biological potential of related compounds:
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Activity :
Data Tables
| Biological Activity | Related Compounds | Observed Effect |
|---|---|---|
| Antimicrobial | Pyrazoloquinolines | Moderate inhibition of bacteria |
| Anticancer | Similar Derivatives | Induction of apoptosis in cancer cells |
| Enzyme Inhibition | Various Derivatives | Interference with metabolic pathways |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The presence of both methoxy and nitro groups on the phenyl rings enhances its reactivity and potential biological activity. The dioxolo and pyrazolo moieties contribute to its structural complexity and may influence its pharmacological properties.
Biological Activities
Anticancer Properties
Recent studies have indicated that derivatives of pyrazoloquinoline compounds exhibit significant anticancer activity. For instance, compounds similar to 3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism of action often involves the modulation of signaling pathways related to cell survival and death.
Antimicrobial Activity
Research has demonstrated that certain derivatives possess antimicrobial properties against a range of pathogens. The incorporation of nitro groups is known to enhance the antibacterial activity of organic compounds. Studies suggest that this compound could be effective against resistant strains of bacteria due to its unique structure.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of methoxy groups is often associated with reduced inflammatory responses in cellular models. This suggests a potential application in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Natural Products explored the synthesis of various quinoline derivatives, including those related to 3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline. The results indicated that specific derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, highlighting their potential as anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, a series of synthesized pyrazoloquinolines were tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Data Tables
Comparison with Similar Compounds
1-(3-Chlorophenyl)-6-Methoxy-3-(4-Nitrophenyl)-1H-Pyrazolo[4,3-c]quinoline (CAS: 901265-66-5)
- Molecular Formula : C₂₃H₁₅ClN₄O₃
- Key Features : Replaces the [1,3]dioxolo ring with a 6-methoxy group and substitutes the 3-nitrophenyl with 4-nitrophenyl.
- Comparison: The 4-nitrophenyl group may alter π-π stacking interactions compared to the target’s 3-nitrophenyl.
3-(4-Methylphenyl)-1-Phenyl-1H-Pyrazolo[4,3-c]quinoline (ChemSpider ID: 20252171)
- Molecular Formula : C₂₃H₁₇N₃
- Key Features : Lacks electron-withdrawing groups (e.g., nitro) and the dioxolo ring.
- Comparison : The 4-methylphenyl substituent introduces steric bulk without significant electronic effects. This simpler structure likely exhibits lower polarity and higher lipophilicity (LogP ~4.2) compared to the target compound .
8-Fluoro-3-(3-Methoxyphenyl)-1-(4-Methylphenyl)-1H-Pyrazolo[4,3-c]quinoline
- Molecular Formula : C₂₃H₁₅ClFN₃O
- Key Features : Incorporates a fluorine atom at the 8-position and a 3-methoxyphenyl group.
- Comparison : Fluorine enhances metabolic stability and bioavailability. The 3-methoxyphenyl group may improve solubility relative to the target’s 4-methoxyphenyl due to positional isomerism .
Quinoline and Pyrazolo-Pyridine Derivatives
4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)quinoline (4k)
- Molecular Formula : C₂₂H₁₇ClN₂O
- Key Features: Quinoline core with amino, chloro, and methoxy substituents.
Ethyl 3-Oxo-2-Phenyl-5-(Quinolin-3-yl)-3,5-Dihydro-2H-Pyrazolo[4,3-c]pyridine-7-Carboxylate (7f)
- Molecular Formula : C₂₄H₁₈N₄O₃
- Key Features : Pyrazolo[4,3-c]pyridine core with an ester group.
- Comparison: The ester moiety increases hydrophilicity (cLogP ~2.8), contrasting with the target’s nitro and dioxolo groups. The quinolin-3-yl substituent may confer distinct binding modes in kinase inhibition .
Comparative Data Table
*Estimated based on molecular formula.
Key Findings and Implications
Substituent Effects : The 3-nitrophenyl and [1,3]dioxolo groups in the target compound likely enhance electron-withdrawing capacity and rigidity, improving interactions with aromatic residues in biological targets .
Pharmacological Potential: Fluorinated derivatives (e.g., 8-fluoro analogue) may offer superior metabolic stability, while amino-substituted quinolines (e.g., 4k) prioritize hydrogen-bonding interactions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, pyrazolo[4,3-c]quinolines can be synthesized from 2,4-dichloroquinoline-3-carbonitrile derivatives via nucleophilic substitution and cyclization under reflux in aprotic solvents like THF . Catalyst-free, regioselective approaches using aqueous ethanol at room temperature have also been reported for similar fused quinoline systems, achieving diastereoselectivity >50:1 (cis/trans) and low E-factor values . Key factors include solvent choice, temperature control, and substituent positioning on starting materials to direct cyclization.
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination, resolving bond angles, dihedral deviations (e.g., 0.169 Å from planarity in benzoquinoline derivatives), and intermolecular interactions like C–H···π stacking or π–π interactions (Cg···Cg distances ~3.78 Å) . Complementary techniques include:
- NMR : To verify substituent positions (e.g., methoxy vs. nitro groups).
- Mass Spectrometry : For molecular ion confirmation and fragmentation patterns.
- FT-IR : To identify functional groups (e.g., nitro stretching vibrations at ~1520 cm⁻¹).
Advanced Research Questions
Q. How can regioselectivity be optimized in synthesizing polycyclic quinoline derivatives with mixed heterocycles?
- Methodological Answer : Regioselectivity is influenced by electronic and steric effects of substituents. For example:
- Electron-withdrawing groups (e.g., nitro) on the phenyl ring direct cyclization to specific positions by stabilizing transition states .
- Solvent polarity and reaction time modulate intermediates. Aqueous ethanol promotes hydrogen bonding, favoring specific cyclization pathways over others .
- Computational modeling (DFT) can predict regiochemical outcomes by analyzing frontier molecular orbitals and charge distribution.
Q. What experimental strategies are effective in resolving contradictions in structure-activity relationship (SAR) data?
- Methodological Answer :
- Dose-Response Studies : Test biological activity (e.g., antioxidant assays like DPPH/ABTS) across a concentration gradient to identify non-linear effects .
- Theoretical Frameworks : Link SAR to established mechanisms (e.g., redox potential for antioxidants) to contextualize outliers .
- Crystallographic Data : Correlate solid-state packing (e.g., π-stacking interactions) with solubility and bioavailability discrepancies .
Q. How to design a study investigating environmental fate and biodegradation pathways of this compound?
- Methodological Answer :
- Phase 1 (Lab) : Assess hydrolysis/photolysis rates under controlled pH/UV conditions. Measure partition coefficients (log P) to predict bioavailability .
- Phase 2 (Ecosystem) : Use microcosms to track degradation products via LC-MS. Include biotic compartments (e.g., soil microbes) to identify metabolic pathways.
- Advanced Analytics : Employ isotopic labeling (¹⁴C) to trace mineralization to CO₂ or incorporation into biomass .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., NADPH oxidase for antioxidant activity). Validate with mutagenesis studies.
- MD Simulations : Simulate binding stability over 100+ ns trajectories to assess conformational changes in target proteins.
- QSAR Modeling : Train models on pyrazoloquinoline derivatives to predict IC₅₀ values for untested targets .
Methodological Notes
- Synthesis Optimization : Compare THF-based thermal methods vs. aqueous ethanol room-temperature approaches for cost, scalability, and green chemistry metrics.
- Biological Assays : Standardize DPPH/ABTS protocols with ascorbic acid controls to minimize inter-lab variability .
- Environmental Studies : Align with ISO 14507 for soil sample preparation to ensure reproducibility in degradation experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
